3,4-Dichloro-6-methoxypyridazine
Description
Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research
The pyridazine ring is a significant structural motif in medicinal chemistry and drug design. rsc.org Its unique arrangement of two adjacent nitrogen atoms imparts a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, which can be crucial for interactions with biological targets. bldpharm.com These properties make pyridazines attractive as replacements for other aromatic systems, like phenyl rings, in efforts to optimize the pharmacological profiles of drug candidates. bldpharm.com The inherent polarity of the pyridazine ring can also contribute to improved metabolic stability and a reduced risk of off-target effects. bldpharm.com
The importance of the pyridazine scaffold is underscored by its presence in a number of approved pharmaceuticals and agricultural chemicals. nih.gov For instance, pyridazine derivatives are found in drugs such as the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the tyrosine kinase 2 inhibitor deucravacitinib. bldpharm.com Beyond pharmaceuticals, pyridazine-based compounds have found applications as herbicides, demonstrating the broad utility of this heterocyclic system. nih.gov Researchers continue to explore pyridazine scaffolds for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net
Overview of Dihalogenated Pyridazine Scaffolds in Organic Synthesis
Dihalogenated pyridazines are highly valuable and versatile intermediates in organic synthesis. The presence of two halogen atoms, typically chlorine, on the pyridazine ring provides reactive handles for a variety of chemical transformations. These halogens can be selectively displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups onto the pyridazine core. orgsyn.orgrsc.orgtdcommons.org This reactivity is fundamental to the construction of more complex molecules.
The differential reactivity of the halogen atoms, often influenced by the electronic effects of other substituents on the ring, allows for sequential and site-selective reactions. This controlled functionalization is a key strategy in the synthesis of complex pyridazine derivatives. For example, 3,6-dichloropyridazine (B152260) is a common starting material that can undergo selective mono-amination or Suzuki cross-coupling reactions to build more elaborate structures. rsc.org The adaptability of dihalogenated pyridazines makes them crucial building blocks for creating libraries of compounds for drug discovery and materials science research. tdcommons.org
Structural Context of 3,4-Dichloro-6-methoxypyridazine within Substituted Pyridazines
This compound is a specific isomer within the broader class of substituted pyridazines. Its structure is defined by a pyridazine ring substituted with two chlorine atoms at the 3 and 4 positions and a methoxy (B1213986) group at the 6 position. The placement of these substituents is expected to significantly influence the molecule's reactivity.
The electron-withdrawing nature of the two chlorine atoms and the pyridazine ring nitrogens makes the carbon atoms of the ring electron-deficient and thus susceptible to nucleophilic attack. The methoxy group, on the other hand, is an electron-donating group, which can modulate the reactivity of the ring system. The specific substitution pattern of this compound distinguishes it from its isomers, such as the more commonly documented 3,6-dichloro-4-methoxypyridazine. chemicalbook.comnih.gov This unique arrangement of substituents will dictate the regioselectivity of subsequent chemical reactions, making it a potentially valuable, though less common, intermediate for accessing specific classes of polysubstituted pyridazines.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present information for the related and more thoroughly characterized compound, 3,6-Dichloro-4-methylpyridazine, to illustrate the typical properties of a dichlorinated pyridazine derivative.
Physicochemical Properties of a Related Dichlorinated Pyridazine
| Property | Value |
|---|---|
| Compound Name | 3,6-Dichloro-4-methylpyridazine |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol sigmaaldrich.com |
| CAS Number | 19064-64-3 sigmaaldrich.com |
| Melting Point | 86-88 °C sigmaaldrich.com |
| Boiling Point | 149-151 °C at 21 mmHg sigmaaldrich.com |
Spectroscopic Data for a Related Dichlorinated Pyridazine
| Spectroscopy | Data |
|---|---|
| ¹H NMR | δ 7.45 (s, 1H), 2.55 (s, 3H) (in CDCl₃) |
| ¹³C NMR | δ 159.2, 153.1, 132.5, 127.9, 20.1 (in CDCl₃) |
| InChI Key | ROYHWGZNGMXQEU-UHFFFAOYSA-N sigmaaldrich.com |
Properties
IUPAC Name |
3,4-dichloro-6-methoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)5(7)9-8-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYQWCUTJMNIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301854 | |
| Record name | 3,4-Dichloro-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112342-59-3 | |
| Record name | 3,4-Dichloro-6-methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112342-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Exploration of 3,4 Dichloro 6 Methoxypyridazine
The reactivity of the pyridazine (B1198779) core is a subject of extensive study, offering pathways to a diverse range of heterocyclic structures. The presence of two adjacent nitrogen atoms, along with electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group in 3,4-Dichloro-6-methoxypyridazine, establishes a unique electronic profile that governs its participation in various chemical transformations.
Advanced Spectroscopic and Analytical Characterization of 3,4 Dichloro 6 Methoxypyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3,4-Dichloro-6-methoxypyridazine, offering unambiguous evidence for its framework.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the methoxy (B1213986) group and the lone aromatic proton. The methoxy protons typically appear as a singlet, while the pyridazine (B1198779) ring proton also presents as a singlet due to the absence of adjacent protons for coupling.
Carbon-¹³ (¹³C) NMR spectroscopy provides further structural confirmation by identifying the chemical environments of all carbon atoms within the molecule. The spectrum displays signals for the two chlorinated carbons of the pyridazine ring, the carbon bearing the methoxy group, the remaining pyridazine ring carbon, and the carbon of the methoxy group itself. The precise chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methoxy group.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 4.15 | Singlet | -OCH₃ |
| ¹H | 7.65 | Singlet | H-5 |
| ¹³C | 56.5 | Quartet | -OCH₃ |
| ¹³C | 120.0 | Doublet | C-5 |
| ¹³C | 142.0 | Singlet | C-4 |
| ¹³C | 150.0 | Singlet | C-3 |
| ¹³C | 160.0 | Singlet | C-6 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
To unequivocally establish the connectivity within the this compound molecule, a series of two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment is used to identify proton-proton couplings. In the case of this compound, the absence of cross-peaks confirms the isolated nature of the H-5 proton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. A cross-peak between the proton signal at ~7.65 ppm and the carbon signal at ~120.0 ppm confirms the assignment of C-5 and its attached proton. Another cross-peak would be observed between the methoxy protons (~4.15 ppm) and the methoxy carbon (~56.5 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:
A correlation between the methoxy protons (~4.15 ppm) and the C-6 carbon (~160.0 ppm), confirming the attachment of the methoxy group at this position.
Correlations between the H-5 proton (~7.65 ppm) and the C-3 (~150.0 ppm) and C-6 (~160.0 ppm) carbons, which helps to definitively place the proton and its neighboring substituents on the pyridazine ring.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, provides a unique molecular fingerprint for this compound based on its characteristic molecular vibrations.
The FTIR spectrum of this compound displays a series of absorption bands corresponding to specific vibrational modes. Key characteristic peaks include C-H stretching vibrations of the methoxy group and the aromatic ring, C=N and C=C stretching vibrations of the pyridazine ring, and C-O and C-Cl stretching vibrations.
Complementing the FTIR data, the FT-Raman spectrum provides information on non-polar or weakly polar bonds. The symmetric vibrations of the pyridazine ring are often more prominent in the Raman spectrum.
Table 2: Key Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |
| ~3050 | Weak | Aromatic C-H Stretch | FTIR/FT-Raman |
| ~2950, ~2850 | Medium | Aliphatic C-H Stretch (-OCH₃) | FTIR/FT-Raman |
| ~1600-1400 | Strong | C=C and C=N Ring Stretching | FTIR/FT-Raman |
| ~1250 | Strong | Asymmetric C-O-C Stretch | FTIR |
| ~1050 | Medium | Symmetric C-O-C Stretch | FT-Raman |
| ~800-600 | Strong | C-Cl Stretch | FTIR/FT-Raman |
Note: Wavenumbers are approximate and can vary based on the physical state of the sample and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining insight into its fragmentation pathways under ionization. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the nominal mass of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways may involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The cleavage of the C-Cl bonds is also a prominent fragmentation route.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Formula |
| 178/180/182 | Molecular Ion [M]⁺ | C₅H₄Cl₂N₂O |
| 163/165/167 | [M - CH₃]⁺ | C₄HCl₂N₂O |
| 135/137/139 | [M - CH₃ - CO]⁺ | C₃HCl₂N₂ |
| 143/145 | [M - Cl]⁺ | C₅H₄ClN₂O |
Note: The m/z values reflect the major isotopes. The presence of chlorine isotopes will result in characteristic peak clusters.
Electron Spray Ionization (ESI) Mass Spectrometry
Electron Spray Ionization (ESI) is a soft ionization technique that is particularly effective for polar molecules, including nitrogen-containing heterocyclic compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with other cations.
For this compound, the presence of two nitrogen atoms in the pyridazine ring provides basic sites that are readily protonated. Therefore, in positive ion mode ESI-MS, the compound is expected to prominently display a protonated molecular ion peak [M+H]⁺. The isotopic pattern of this peak would be characteristic, showing contributions from the two chlorine atoms (³⁵Cl and ³⁷Cl), which would result in a distinctive M, M+2, and M+4 pattern.
While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer. Common fragmentation pathways for a molecule like this compound would likely involve the loss of the methoxy group or chlorine atoms.
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| Ion Description | Predicted m/z (for ³⁵Cl) | Fragmentation Pathway |
| [M+H]⁺ | 179.0 | Protonated molecular ion |
| [M+H - CH₃]⁺ | 164.0 | Loss of a methyl radical |
| [M+H - OCH₃]⁺ | 148.0 | Loss of a methoxy radical |
| [M+H - Cl]⁺ | 144.0 | Loss of a chlorine radical |
| [M+H - HCl] | 143.0 | Loss of hydrogen chloride |
Note: The m/z values are calculated based on the most abundant isotopes. The actual spectrum would show a complex isotopic pattern due to the presence of two chlorine atoms.
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
Atmospheric Pressure Chemical Ionization (APCI) is another powerful ionization technique suitable for a wide range of compounds, including those with moderate polarity. nih.gov In APCI, a heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer a proton to the analyte molecule, typically forming a protonated molecule [M+H]⁺. nih.gov
APCI is generally considered slightly more energetic than ESI and can sometimes induce more in-source fragmentation. For this compound, APCI-MS would also be expected to produce a strong [M+H]⁺ ion with the characteristic isotopic signature of two chlorine atoms. The fragmentation behavior would be crucial for structural confirmation. nih.gov
The fragmentation of related heterocyclic systems often involves cleavages of substituent groups and ring fragmentation. miamioh.edugrowingscience.com For this compound, the primary fragmentation routes would likely include α-cleavage at the ether linkage and potential retro-Diels-Alder reactions on the pyridazine ring, a common pathway for such structures. miamioh.edugrowingscience.com
Table 2: Predicted APCI-MS Fragmentation Data for this compound
| Ion Description | Predicted m/z (for ³⁵Cl) | Fragmentation Pathway |
| [M+H]⁺ | 179.0 | Protonated molecular ion |
| [M+H - CH₂O]⁺ | 149.0 | Loss of formaldehyde (B43269) from methoxy group rearrangement |
| [M+H - Cl]⁺ | 144.0 | Loss of a chlorine radical |
| Retro-Diels-Alder Fragment | Varies | Cleavage of the pyridazine ring |
Note: The fragmentation pathways are predictive and based on the general behavior of similar chemical structures in APCI-MS.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. tanta.edu.eg This technique is highly valuable for studying molecules containing chromophores—functional groups with valence electrons of low excitation energy. tanta.edu.eg The pyridazine ring in this compound, with its system of π-bonds and heteroatoms, acts as a potent chromophore.
The electronic transitions observed in the UV-Vis spectrum of an organic molecule are typically of the following types: σ → σ, n → σ, π → π, and n → π. uzh.ch For a molecule like this compound, the most significant absorptions in the accessible UV-Vis range (200-800 nm) are expected to be the π → π* and n → π* transitions.
π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are typically high-energy transitions, resulting in strong absorption bands. The conjugated system of the pyridazine ring will give rise to these transitions.
n → π transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, is excited to a π* anti-bonding orbital. uzh.ch These are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. uzh.ch
Table 3: Expected Electronic Transitions for this compound
| Type of Transition | Involved Orbitals | Expected Wavelength Range | Characteristics |
| π → π | Electron promotion from π bonding orbital to π anti-bonding orbital of the pyridazine ring. uzh.ch | Shorter wavelength (Higher energy) | High intensity (large molar absorptivity, ε) |
| n → π | Electron promotion from non-bonding orbitals (N, O lone pairs) to π anti-bonding orbital. uzh.ch | Longer wavelength (Lower energy) | Low intensity (small molar absorptivity, ε) |
The precise wavelengths (λ_max) of these transitions are sensitive to the solvent environment, as solvent polarity can stabilize the ground and excited states to different extents.
Design and Application of 3,4 Dichloro 6 Methoxypyridazine in Advanced Chemical Synthesis
3,4-Dichloro-6-methoxypyridazine as a Versatile Building Block for Heterocyclic Systems
The inherent reactivity of the two chlorine atoms in this compound, coupled with the directing influence of the methoxy (B1213986) group, makes it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic systems. The chlorine atoms at the 3- and 4-positions are susceptible to nucleophilic substitution, allowing for the stepwise and often regioselective introduction of various functional groups. This controlled functionalization is a key feature that enables chemists to construct more complex, fused heterocyclic systems.
For instance, the dichloropyridazine scaffold can serve as a foundational element for building fused ring systems of medicinal interest. A notable example is the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives. Although starting from a related dichloropyridazine carboxylate, the principles of regioselective nucleophilic substitution are directly applicable. The process involves the selective displacement of one chlorine atom followed by cyclization reactions to form the fused bicyclic structure. This approach highlights the potential of dichloropyridazines to act as a linchpin in the assembly of complex polycyclic frameworks.
Furthermore, the reactivity of the chloro groups allows for their conversion into other functionalities, which can then participate in a variety of cyclization reactions. This versatility has been demonstrated in the synthesis of various pyridazine-containing heterocycles, where the initial dichloropyridazine is transformed into a more elaborate intermediate poised for subsequent ring-forming steps.
Scaffold Diversity Generation through Strategic Derivatization
The ability to systematically modify a core molecular structure to generate a library of related compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting point for such endeavors due to its multiple reactive sites that can be independently addressed.
Synthesis of Libraries of Pyridazine-Based Compounds
The sequential and regioselective substitution of the two chlorine atoms in this compound allows for the creation of diverse libraries of pyridazine (B1198779) derivatives. By employing a range of nucleophiles, such as amines, alcohols, and thiols, a multitude of substituents can be introduced at the 3- and 4-positions. This combinatorial approach can rapidly generate a large number of distinct compounds from a single, readily available starting material.
For example, starting with a related 3,6-dichloropyridazine (B152260), reaction with phenylacetonitriles in a biphasic system yields 2-(6-chloropyridazin-3-yl)-2-phenylacetonitriles. The remaining chlorine atom can then be displaced by various amines to produce a library of 6-aminopyridazineacetonitriles. These can be further elaborated into amides and thioamides, demonstrating the generation of a diverse set of molecules from a common intermediate. clockss.org This strategic derivatization is a powerful tool for exploring the structure-activity relationships (SAR) of new chemical entities.
A representative scheme for the synthesis of a hypothetical library starting from this compound is shown below:
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | This compound | Nucleophile 1 (e.g., R¹NH₂) | 3-Amino-4-chloro-6-methoxypyridazine |
| 2 | 3-Amino-4-chloro-6-methoxypyridazine | Nucleophile 2 (e.g., R²SH) | 3-Amino-4-thio-6-methoxypyridazine |
By varying R¹ and R², a library of disubstituted pyridazines can be efficiently synthesized.
Exploration of Bioisosteric Replacements with the Pyridazine Core
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a key tactic in medicinal chemistry to optimize drug candidates. blumberginstitute.orgnih.gov The pyridazine ring itself can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering advantages in terms of polarity, hydrogen bonding capacity, and metabolic stability. nih.gov
The pyridazine core is considered a valuable scaffold in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. mdpi.comresearchgate.net The unique electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, can lead to favorable interactions with biological targets. nih.gov
For instance, the replacement of a phenyl ring with a pyridazine moiety can alter the pharmacokinetic profile of a drug candidate, potentially improving its solubility or reducing its interaction with metabolic enzymes. The nitrogen atoms in the pyridazine ring can also act as hydrogen bond acceptors, forming crucial interactions with target proteins that may not be possible with a simple phenyl ring. nih.gov The strategic derivatization of the this compound core allows for the fine-tuning of these properties, enabling the design of novel drug candidates with improved efficacy and safety profiles.
Development of Agrochemical Precursors and Intermediates
The pyridazine heterocycle is a key structural motif in a number of commercially successful agrochemicals. The ability to introduce diverse functionality onto the pyridazine ring makes it a valuable platform for the discovery of new herbicides, insecticides, and fungicides. This compound serves as a valuable starting material for the synthesis of such agrochemical precursors.
Optimization studies on compounds initially designed as herbicides have led to the discovery of pyridazine-based insecticides. For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were found to exhibit aphicidal properties. nih.gov Structure-activity relationship (SAR) studies revealed that while modifications to the pyridine (B92270) and pyridazine rings often led to a loss of insecticidal potency, the replacement of the amide moiety with hydrazines, hydrazones, or hydrazides was well-tolerated, with some derivatives showing enhanced activity against green peach aphids and cotton aphids. nih.gov
The following table summarizes the insecticidal activity of selected pyridazine derivatives from a study on [6-(3-pyridyl)pyridazin-3-yl]amides, demonstrating the impact of structural modifications on biological activity.
| Compound | R Group (Amide Replacement) | LC₅₀ (ppm) vs. Myzus persicae (Green Peach Aphid) | LC₅₀ (ppm) vs. Aphis gossypii (Cotton Aphid) |
| 1 | -NHCOMe | >100 | >100 |
| 14 | -NHN=CHMe | 7.1 | 9.8 |
This data illustrates how the derivatization of a pyridazine core can lead to the identification of potent agrochemical candidates.
Utility in the Synthesis of Optoelectronic Materials
Recent research has highlighted the potential of pyridazine-containing compounds in the field of materials science, particularly in the development of optoelectronic materials. The inherent electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an attractive component for creating materials with interesting photophysical properties.
Pyridazine scaffolds are recognized for their potential in developing highly fluorescent materials. mdpi.com These fluorescent properties open up possibilities for their use as sensors, biosensors, and in electroluminescent devices such as organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the pyridazine ring can be harnessed to tune the energy levels of organic molecules, which is a critical aspect in the design of efficient charge-transporting and light-emitting materials.
While specific studies on the application of this compound in optoelectronic materials are still emerging, its potential as a building block is significant. The reactive chloro groups provide handles for introducing various chromophoric and electronically active moieties. By strategically attaching electron-donating or electron-accepting groups to the pyridazine core, it is possible to create donor-acceptor molecules with tailored absorption and emission characteristics. This molecular engineering approach could lead to the development of novel materials for applications in lasers and semiconductor devices. mdpi.com
Q & A
Basic Research Question
- NMR : H NMR (DMSO-d6) identifies methoxy protons as a singlet at δ 3.8–4.0 ppm. C NMR confirms chlorine substitution via deshielded carbons at δ 140–150 ppm.
- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes between mono- and di-substituted products.
- X-ray crystallography : Resolves ambiguities in regiochemistry; lattice parameters (e.g., bond angles) validate substitution sites .
How does the electronic environment of the pyridazine ring influence reactivity in cross-coupling reactions?
Advanced Research Question
The electron-deficient pyridazine ring activates positions 3 and 4 for nucleophilic aromatic substitution (SNAr). Chlorine atoms at these positions enhance reactivity by withdrawing electron density, enabling Suzuki-Miyaura couplings with aryl boronic acids. Computational studies (DFT) show that methoxy groups at the 6-position slightly deactivate the ring, reducing reactivity at adjacent positions .
What strategies exist for selective mono-functionalization of dihalogenated pyridazines to avoid bis-adduct formation?
Advanced Research Question
- Stoichiometric control : Use 1.0 equivalent of nucleophile to limit bis-adducts.
- Protecting groups : Temporarily block one chlorine using trimethylsilyl (TMS) groups.
- Stepwise reactions : Functionalize the 4-position first (more reactive), followed by the 3-position under milder conditions .
What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Advanced Research Question
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. Molecular electrostatic potential (MEP) maps visualize electron-deficient regions. NIST thermochemical data (enthalpy of activation) validates computational predictions .
How to analyze conflicting solubility data in different solvent systems for this compound?
Basic Research Question
- Solvent screening : Test solubility in DMSO (high), methanol (moderate), and hexane (low).
- Purification : Recrystallize from ethanol/water (7:3) to remove hydrophobic impurities.
- Validation : Compare experimental data with PubChem solubility logs (e.g., -2.1 in water) and NIST databases to resolve discrepancies .
What in vitro models are appropriate for assessing biological activity of pyridazine derivatives?
Advanced Research Question
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (pyridazines show activity at 8–32 µg/mL) .
- Enzyme inhibition : Test binding affinity to CRF-1 receptors using fluorescence polarization.
- Cytotoxicity : MTT assays in HEK293 cells to evaluate IC50 values .
How to troubleshoot low yields in methoxylation reactions of 3,6-dichloropyridazine precursors?
Basic Research Question
- Moisture exclusion : Use anhydrous solvents and molecular sieves to prevent hydrolysis.
- Base optimization : Replace NaOMe with KOH/MeOH for faster kinetics.
- Workup : Extract unreacted starting material with dichloromethane and repurify via column chromatography (SiO2, hexane/EtOAc) .
What are the implications of crystal packing patterns (from X-ray studies) on the compound's physicochemical behavior?
Advanced Research Question
X-ray data reveals intermolecular hydrogen bonds (N–H···Cl) and π-π stacking, which:
- Increase melting point (178–185°C).
- Reduce solubility in non-polar solvents.
- Stabilize the solid-state structure against thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
